Chloroethoxymethylsilane
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has been a field of intense research since the pioneering work of Frederic Kipping in the early 20th century. lookchem.com These compounds are notable for their unique properties, often exhibiting a blend of characteristics from both organic and inorganic substances. lookchem.com Chloroethoxymethylsilanes are a prime example of this duality, possessing both the reactive chloro and ethoxy functional groups on a silicon center.
The reactivity of the silicon-chlorine bond makes these compounds excellent precursors for a variety of substitution reactions, allowing for the introduction of the ethoxymethylsilyl moiety into other molecules. This functionality is crucial for the synthesis of more complex organosilanes and for the surface modification of materials. The ethoxy group, on the other hand, can undergo hydrolysis and condensation, a fundamental process in the formation of silicone polymers (polysiloxanes). The interplay of these reactive sites is a central theme in the academic exploration of chloroethoxymethylsilanes.
Overview of Academic Research Trajectories for Chloroethoxymethylsilane Compounds
Academic research on this compound and its analogues has primarily focused on several key areas: synthesis, reaction mechanisms, and applications as intermediates and modifying agents. Initial studies often revolve around the efficient and selective synthesis of these compounds. A common synthetic route involves the reaction of a corresponding chlorosilane with an ethoxy source.
Subsequent research often explores the reactivity of the synthesized chloroethoxymethylsilanes. This includes detailed investigations into nucleophilic substitution reactions at the silicon center, where the chlorine atom is displaced by other functional groups. The hydrolysis and condensation behavior of these compounds are also extensively studied to understand and control the formation of siloxanes and other silicon-based polymers.
A significant trajectory in the research is the application of these compounds in organic synthesis and materials science. In organic synthesis, they can be employed as protecting groups for alcohols or as reagents for the introduction of silicon-containing functionalities. In materials science, their ability to act as coupling agents to enhance adhesion between organic polymers and inorganic substrates is a major area of investigation. Research also delves into their use as precursors for the preparation of specialized polymers and coatings with tailored properties. ontosight.ai
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Chloro(ethoxymethyl)dimethylsilane | C4H11ClOSi | 138.67 | Not specified | Not specified |
| Dichloro(ethoxymethyl)methylsilane | C3H7Cl2OSi | 159.08 | Not specified | Not specified |
| Trichloro(ethoxymethyl)silane | C3H7Cl3OSi | 193.53 | Not specified | Not specified |
| Chloro(chloromethyl)dimethylsilane | C3H8Cl2Si | 143.09 | 114 | 1.086 |
| Dichloro(chloromethyl)methylsilane | C2H5Cl3Si | 163.50 | 121-122 | 1.284 |
| Trichloro(chloromethyl)silane | CH2Cl4Si | 183.93 | 117-118 | 1.47 |
Detailed Research Findings
The synthesis of chloro(ethoxymethyl)dimethylsilane can be achieved, for example, through the reaction of dichlorodimethylsilane (B41323) with ethanol. The precise control of reaction conditions is crucial to favor the formation of the desired monosubstituted product over disubstituted byproducts.
Research into the reactivity of these compounds has shown that the lability of the Si-Cl bond allows for facile reactions with a wide range of nucleophiles. For instance, reaction with amines yields aminosilanes, while reaction with Grignard reagents can introduce new organic substituents.
The hydrolytic stability of the ethoxy group is another key area of study. Under controlled conditions, the ethoxy group can be hydrolyzed to a silanol (B1196071) (Si-OH), which can then participate in condensation reactions to form Si-O-Si linkages, the backbone of silicone polymers. The rate and extent of this hydrolysis are influenced by factors such as pH and the presence of catalysts.
Structure
2D Structure
Properties
Molecular Formula |
C3H6ClOSi |
|---|---|
Molecular Weight |
121.62 g/mol |
InChI |
InChI=1S/C3H6ClOSi/c4-1-2-5-3-6/h1-3H2 |
InChI Key |
UKWBZRLBBJESRH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC[Si] |
Origin of Product |
United States |
Synthetic Methodologies for Chloroethoxymethylsilane Compounds
Laboratory-Scale Synthesis Routes
The creation of chloroethoxymethylsilanes in a laboratory environment hinges on well-established organosilicon reactions. These methods are chosen for their reliability and the ability to control the reaction's progress and outcome.
Silylation Reactions (e.g., of 2-chloroethanol (B45725) with trimethylsilyl (B98337) chloride)
A principal method for synthesizing compounds like 2-chloroethoxytrimethylsilane (B99669) is through a silylation reaction. This process involves the reaction of an alcohol with a silyl (B83357) halide. Specifically, 2-chloroethanol is reacted with trimethylsilyl chloride. In this reaction, the oxygen atom of the hydroxyl group in 2-chloroethanol acts as a nucleophile, attacking the electrophilic silicon atom of trimethylsilyl chloride. This results in the displacement of the chlorine atom and the formation of a stable silicon-oxygen bond, yielding 2-chloroethoxytrimethylsilane and hydrochloric acid as a byproduct. stackexchange.com The general silylation mechanism is fundamental in organic synthesis for protecting functional groups.
Alkoxylation Reactions in Organosilicon Synthesis
Alkoxylation represents another key synthetic strategy in organosilicon chemistry for forming Si-O bonds. This approach is particularly relevant when creating silanes with multiple alkoxy groups. For instance, a related compound, methyl tri(2-chloroethoxy) silane (B1218182), is synthesized by reacting methyltrichlorosilane (B1216827) with an excess of 2-chloroethanol. patsnap.com In this procedure, the 2-chloroethoxy groups progressively replace the chlorine atoms on the silicon center. patsnap.com The reaction is driven to completion by the removal of the hydrogen chloride (HCl) gas that is formed. patsnap.com This type of reaction showcases the versatility of chlorosilanes as precursors to more complex alkoxysilanes. patsnap.com
Role of Base Catalysis (e.g., Triethylamine) in Chloroethoxymethylsilane Formation
The formation of this compound via silylation generates hydrogen chloride (HCl) as a byproduct. The presence of this acid can lead to unwanted side reactions or protonate the starting alcohol, rendering it non-nucleophilic. stackexchange.com To mitigate this, a base is typically added to the reaction mixture. Triethylamine (B128534) is commonly used for this purpose. Its primary role is to act as an HCl scavenger, neutralizing the acid as it is formed. stackexchange.com This reaction produces triethylammonium (B8662869) chloride, a salt that often precipitates from the reaction mixture. By removing the acidic byproduct, the base ensures that the silylation reaction can proceed to completion efficiently. stackexchange.com
Reaction Conditions and Parameter Optimization
The success of synthesizing this compound is highly dependent on the careful management of reaction conditions. Temperature and the choice of solvent are critical parameters that directly influence the reaction's speed, yield, and the purity of the resulting compound.
Temperature Control in Synthetic Protocols
Temperature is a crucial factor in the synthesis of this compound. For the silylation of 2-chloroethanol with trimethylsilyl chloride, the reaction is often conducted at a controlled low temperature, typically between 0-5°C. This cooling helps to manage the exothermic nature of the reaction and prevent potential side reactions, thereby ensuring the selective formation of the desired product. In other protocols, such as the synthesis of methyl tri(2-chloroethoxy) silane, the reaction mixture may be heated to reflux at temperatures ranging from 70°C to 100°C for several hours after the initial addition of reagents. patsnap.com This period of heating ensures the reaction goes to completion and all the HCl byproduct is driven off. patsnap.com
The table below summarizes reaction temperatures from different synthetic protocols.
Table 1: Temperature Conditions in Silane Synthesis| Product | Reactants | Temperature | Notes |
|---|---|---|---|
| 2-Chloroethoxytrimethylsilane | Trimethylsilyl chloride, 2-chloroethanol | 0-5°C | Initial reaction phase |
| Methyl tri(2-chloroethoxy) silane | Methyltrichlorosilane, 2-chloroethanol | 70°C | Reflux for 4 hours |
| Methyl tri(2-chloroethoxy) silane | Methyltrichlorosilane, 2-chloroethanol | 100°C | Reflux for 8 hours |
Solvent Effects on this compound Yield and Purity
The choice of solvent is critical for ensuring a successful reaction. Synthesis of chloroethoxymethylsilanes is typically performed in anhydrous (moisture-free) aprotic solvents. The presence of water is highly detrimental as it can react with the chlorosilane starting material, leading to the formation of siloxanes and reducing the yield of the desired product. Solvents such as anhydrous chloroform (B151607) or toluene (B28343) are recommended for these reactions. orgsyn.org These solvents are effective at dissolving the reactants while remaining inert to the reaction conditions, thus promoting a clean reaction with higher purity and yield of the this compound product. The final product is often purified from the solvent and any byproducts through fractional distillation under reduced pressure. patsnap.comorgsyn.org
The table below details solvents used in relevant synthetic procedures.
Table 2: Solvents Used in Organosilicon Synthesis| Reaction Type | Recommended Solvents | Purpose |
|---|---|---|
| Silylation | Anhydrous Chloroform, Toluene | Dissolve reactants, remain inert, prevent hydrolysis |
| Chlorination | Chloroform | Dissolve alcohol precursor |
| Alkylation | Acetonitrile | Reaction medium for coupling |
Industrial Production Methodologies
The industrial manufacturing of this compound is centered around cost-effective, high-yield processes that can be implemented on a large scale. The methodologies are designed for efficiency, purity, and safety.
Large-Scale Synthetic Approaches
The primary industrial route to this compound involves the reaction of trimethylsilyl chloride with 2-chloroethanol. mdpi.com This reaction is typically conducted in large, stirred-tank reactors designed for chemical synthesis. A key aspect of this large-scale approach is the management of the hydrogen chloride (HCl) gas that is liberated as a byproduct. To neutralize the acidic HCl, a tertiary amine base, most commonly triethylamine (N(CH₂CH₃)₃), is added to the reaction mixture. The base reacts with HCl to form a solid salt, triethylamine hydrochloride, which can be easily separated later in the process. mdpi.com
The reaction is exothermic, and therefore, stringent temperature control is critical. Industrial reactors are equipped with cooling jackets or internal cooling coils to maintain the reaction temperature within an optimal range, typically between 0°C and 5°C. mdpi.com Maintaining this low temperature is crucial to minimize side reactions and ensure the selective formation of the desired this compound product.
Anhydrous (water-free) conditions are strictly maintained throughout the process, as the presence of moisture would lead to the hydrolysis of trimethylsilyl chloride, reducing the yield and forming undesirable siloxane byproducts. mdpi.com To achieve this, the reaction is often carried out under an inert atmosphere, such as dry nitrogen. Anhydrous organic solvents, like toluene or chloroform, are used as the reaction medium to dissolve the reactants and facilitate the reaction. mdpi.com
Table 1: Key Components and Conditions for Industrial Synthesis of this compound
| Component | Chemical Name | Role in Synthesis | Typical Conditions |
| Primary Reactant | Trimethylsilyl chloride ((CH₃)₃SiCl) | Source of the trimethylsilyl group | Stoichiometric amount |
| Co-Reactant | 2-Chloroethanol (ClCH₂CH₂OH) | Source of the 2-chloroethoxy group | Stoichiometric amount |
| Base/Catalyst | Triethylamine (N(CH₂CH₃)₃) | HCl scavenger, catalyst | Molar excess |
| Solvent | Toluene or Chloroform | Anhydrous reaction medium | Sufficient for dissolution |
| Temperature | - | Control reaction rate, minimize side reactions | 0-5 °C mdpi.com |
| Atmosphere | Nitrogen (N₂) | Prevent hydrolysis | Inert |
Purification Techniques in Industrial Production (e.g., Distillation)
Following the synthesis reaction, the crude product mixture contains the desired this compound, the triethylamine hydrochloride salt, the solvent, and any unreacted starting materials. The primary method for purifying this compound on an industrial scale is fractional distillation. mdpi.com Distillation is an energy-efficient and highly effective method for separating components of a liquid mixture based on differences in their boiling points. nih.gov
The purification process typically involves two main steps:
Filtration: The solid triethylamine hydrochloride byproduct is first removed from the liquid mixture. This is usually accomplished using large-scale filtration units.
Table 2: Physical Properties Relevant to Distillation Purification
| Compound | Boiling Point (°C) | Role/Fate in Purification |
| This compound | 134 mdpi.com | Desired Product (Collected as a specific fraction) |
| Toluene (Solvent) | 111 | Removed as a lower-boiling fraction |
| Chloroform (Solvent) | 61 | Removed as a lower-boiling fraction |
| Trimethylsilyl chloride | 57 | Removed as a lower-boiling fraction (if unreacted) |
| 2-Chloroethanol | 129 | Separated from the product by careful fractionation |
| Triethylamine hydrochloride | 254 (sublimes) | Removed by filtration prior to distillation |
Advanced Synthetic Strategies for Complex this compound Derivatives (e.g., Tris(trimethylsilyl)-2-chloroethoxysilane)
The synthesis of more complex this compound derivatives, which may have applications in advanced materials or as specialized reagents, requires more sophisticated synthetic strategies than those used for bulk industrial production. While a direct, documented synthesis for Tris(trimethylsilyl)-2-chloroethoxysilane is not readily found, a plausible synthetic route can be proposed based on established principles of organosilicon chemistry for creating sterically hindered and highly silylated molecules.
A feasible approach would likely involve the preparation of a highly silylated nucleophile or electrophile, followed by its reaction with the 2-chloroethoxy moiety. One such powerful reagent is the tris(trimethylsilyl)silyl anion (hypersilyl anion), often generated in situ from tris(trimethylsilyl)silyllithium, [(Me₃Si)₃SiLi]. This bulky nucleophile is known to react with various electrophiles.
A potential synthetic pathway could be a two-step process:
Formation of a Hypersilyl Halide: A tris(trimethylsilyl)silyl halide, such as tris(trimethylsilyl)silyl bromide ((Me₃Si)₃SiBr), would be synthesized. This can be achieved through the reaction of tetrakis(trimethylsilyl)silane (B1295357) with a halogenating agent.
Coupling with 2-Chloroethanol: The resulting hypersilyl halide could then be reacted with 2-chloroethanol. This reaction would be analogous to a Williamson ether synthesis, where the alcohol, activated by a suitable non-nucleophilic base, displaces the halide on the hypersilyl group to form the target silyl ether linkage. The choice of base is critical to deprotonate the alcohol without reacting with the chloro-substituent on the ethoxy chain.
This strategy leverages the known reactivity of bulky organosilicon compounds to construct the sterically demanding tris(trimethylsilyl)silyl framework and then attaches the functional chloroethoxy group. Other advanced methods for creating complex alkoxysilanes include transition-metal-catalyzed hydrosilylation of unsaturated precursors or coupling reactions involving functionalized silanes. mdpi.com
Table 3: Proposed Strategy for Complex Derivative Synthesis
| Step | Reaction Type | Proposed Reactants | Key Consideration |
| 1 | Halogenation | Tetrakis(trimethylsilyl)silane, Bromine | Controlled conditions to achieve mono-halogenation. |
| 2 | Silyl Ether Formation | Tris(trimethylsilyl)silyl bromide, 2-Chloroethanol, Non-nucleophilic base (e.g., NaH) | Anhydrous conditions; base must not interfere with the chloro group. |
Reaction Mechanisms and Chemical Transformations of Chloroethoxymethylsilane Compounds
Fundamental Reaction Pathways
The reactivity of chloroethoxymethylsilane compounds is largely dictated by the interplay of the carbon-chlorine and silicon-oxygen bonds, as well as the silyl (B83357) group's ability to act as a protecting or activating moiety.
Nucleophilic Substitution Reactions at the Carbon-Chlorine Center
The carbon-chlorine bond in this compound derivatives is susceptible to nucleophilic attack. This reaction is a cornerstone of organic chemistry, and its mechanism can be influenced by the structure of the alkyl halide. libretexts.orgyoutube.com In the context of chloroethoxymethylsilanes, the reaction typically proceeds via an S\N2 mechanism, particularly for primary chloroalkanes like this compound itself. youtube.comyoutube.com
The S\N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). libretexts.org This "backside attack" leads to an inversion of stereochemistry at the carbon center if it is chiral. The transition state involves a five-coordinate carbon atom with partial bonds to both the incoming nucleophile and the outgoing leaving group. youtube.com
The rate of S\N2 reactions is dependent on the concentration of both the substrate (this compound derivative) and the nucleophile. youtube.com Steric hindrance around the reaction center can significantly slow down or prevent the reaction. For instance, bulky substituents on the silicon atom or the ethyl group could sterically shield the carbon atom from the nucleophile's approach. youtube.com
The strength of the carbon-halogen bond also plays a critical role. The carbon-chlorine bond is weaker than the carbon-fluorine bond but stronger than carbon-bromine and carbon-iodine bonds. Consequently, chloroalkanes are generally less reactive than bromoalkanes and iodoalkanes in nucleophilic substitution reactions. libretexts.org
| Bond | Bond Energy (kJ/mol) |
| C-F | 467 |
| C-Cl | 346 |
| C-Br | 290 |
| C-I | 228 |
| Data sourced from Chemistry LibreTexts libretexts.org |
Hydrolytic Stability and Silicon-Oxygen Bond Cleavage (e.g., of 2-Chloroethoxytrimethylsilane)
The silicon-oxygen bond in this compound derivatives, such as 2-chloroethoxytrimethylsilane (B99669), possesses a degree of hydrolytic instability. The cleavage of this bond is a significant reaction pathway, particularly in the presence of acid or base catalysts. researchgate.net
Acid-catalyzed hydrolysis typically involves the protonation of the oxygen atom in the Si-O bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. rsc.org The reaction proceeds through a transition state where the silicon atom is coordinated to both the incoming water molecule and the outgoing chloroethanol. Theoretical studies on similar siloxanes have shown that the energy barrier for this process is significantly lowered by the presence of an acid catalyst. researchgate.net
The stability of the Si-O bond is influenced by several factors. Electron-withdrawing groups attached to the silicon atom can enhance its electrophilicity, making it more reactive towards hydrolysis. Conversely, bulky substituents on the silicon atom can provide steric protection, hindering the approach of water molecules and increasing hydrolytic stability. The nature of the solvent also plays a role, with polar protic solvents capable of stabilizing the charged transition states involved in hydrolysis. libretexts.org
Synthetic forms of silicon-oxygen bonded molecules, like siloxanes, are created through the reaction of chlorosilanes with water or alcohols. libretexts.org The resulting siloxanes can be either hydrophilic or hydrophobic depending on the reaction conditions. libretexts.org
Silylating Agent Behavior of this compound Derivatives
This compound derivatives are effective silylating agents, a property that stems from their ability to react with nucleophiles to form stable silicon-oxygen or silicon-nitrogen bonds. This reactivity is widely exploited in organic synthesis for the protection of functional groups such as alcohols, amines, and carboxylic acids.
The silylation reaction involves the nucleophilic attack of the functional group (e.g., the oxygen of an alcohol) on the silicon atom of the this compound derivative. This results in the displacement of the chloride ion and the formation of a new silicon-heteroatom bond. The reaction is often carried out in the presence of a base to neutralize the HCl generated.
The efficiency of a silylating agent is determined by a balance of steric and electronic factors. For instance, the trimethylsilyl (B98337) group in 2-chloroethoxytrimethylsilane provides steric bulk, which can influence the selectivity of the silylation reaction. The chloroethoxy group can also modulate the reactivity of the silicon center.
Intramolecular Rearrangement Mechanisms
In addition to intermolecular reactions, this compound compounds can undergo intramolecular rearrangements, leading to the formation of new structural isomers. These rearrangements are often driven by thermodynamic stability and can be initiated by heat or catalysts.
1,2-Trimethylsilyl Migration from Silicon to Oxygen in Halodisilanes (e.g., in Tris(trimethylsilyl)-2-chloroethoxysilane)
Tris(trimethylsilyl)silane, a related compound, is known for its utility as a radical-based reducing agent due to its weak Si-H bond. wikipedia.org The chemistry of polysilanes often involves rearrangements and migrations of silyl groups. These migrations can be influenced by factors such as steric strain and the electronic nature of the substituents.
Thermolytic Decomposition Pathways and Product Analysis
The thermal decomposition of this compound derivatives can lead to a variety of products through complex reaction pathways. While specific studies on the thermolysis of this compound itself were not found, general principles of organosilicon thermal decomposition can be applied.
At elevated temperatures, the weaker bonds in the molecule are likely to cleave first. The C-Cl and Si-O bonds are potential sites of initial fragmentation. The decomposition could proceed through radical or concerted elimination pathways. For example, a possible pathway could involve the elimination of chloroethene to form a silanol (B1196071), which could then undergo further condensation reactions.
Catalyzed Reactions Involving this compound Moieties
The reactivity of this compound is significantly enhanced in the presence of catalysts, which facilitate transformations at the silicon center. These reactions are crucial for the synthesis of more complex organosilicon compounds and materials. The primary catalyzed reactions involving this compound are hydrolysis and condensation, as well as redistribution reactions.
Catalyzed Hydrolysis and Condensation:
The hydrolysis of alkoxysilanes like this compound is a critical step in the sol-gel process and for the formation of silanols. This reaction is typically slow but can be significantly accelerated by acid or base catalysts. Hydrohalic acids, such as hydrochloric acid (HCl), can serve as effective catalysts for both the hydrolysis and subsequent condensation of alkoxysilanes. The mechanism in an acidic medium involves the protonation of the ethoxy group, making it a better leaving group. Water then acts as a nucleophile, attacking the silicon atom.
Hydrolysis: The ethoxy group is replaced by a hydroxyl group. ≡Si-OCH₂CH₃ + H₂O ⇌ ≡Si-OH + CH₃CH₂OH
Condensation: The newly formed silanols can then condense with each other or with other alkoxysilane molecules to form siloxane bonds (Si-O-Si), releasing either water or ethanol.
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
≡Si-OH + CH₃CH₂O-Si≡ → ≡Si-O-Si≡ + CH₃CH₂OH
The rate of these reactions is dependent on several factors, including the concentration of the catalyst, the water-to-alkoxysilane ratio, and the solvent used.
Lewis Acid Catalysis:
Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are powerful catalysts for various transformations of organosilicon compounds. In the context of alkoxysilanes, these catalysts can promote reactions with silyl hydrides, leading to the formation of disiloxanes and hydrocarbons. The proposed mechanism involves the transient formation of a complex between the hydrosilane, the borane, and the alkoxysilane. Within this complex, a hydride is transferred from the silicon to the boron, and an oxonium ion moiety is generated through the interaction of the alkoxysilane with the now more positive silicon center.
Redistribution Reactions:
Catalysts like dimethyltitanocene have been shown to be effective for the redistribution of alkoxy- and siloxyhydrosilanes. While not specifically documented for this compound, it is plausible that such catalysts could facilitate the exchange of substituents on the silicon atom, leading to a mixture of different organosilane species.
General Principles of Organic Reaction Mechanisms Applied to Chloroethoxymethylsilanes
The chemical transformations of this compound are governed by fundamental principles of organic reaction mechanisms. The presence of a polar Si-Cl bond and Si-O bonds, along with the electrophilic nature of the silicon atom, dictates its reactivity.
Nucleophilic Substitution:
A key reaction pathway for this compound is nucleophilic substitution at the silicon center. The silicon atom is electron-deficient due to the electronegativity of the chlorine and oxygen atoms bonded to it, making it susceptible to attack by nucleophiles.
S_N2-type Mechanism: In many cases, nucleophilic substitution at silicon proceeds via a mechanism analogous to the S_N2 reaction in carbon chemistry. The incoming nucleophile attacks the silicon atom, leading to a pentacoordinate transition state or intermediate, and the leaving group (in this case, the chloride ion) departs. In alkaline media, for instance, the hydrolysis of alkoxysilanes is proposed to proceed through an S_N2-Si mechanism where a hydroxide (B78521) ion or a deprotonated silanol group acts as the nucleophile.
The general representation of a nucleophilic substitution reaction on this compound is as follows:
Nu⁻ + Cl-Si(CH₃)(OCH₂CH₃) → Nu-Si(CH₃)(OCH₂CH₃) + Cl⁻
Where Nu⁻ represents a generic nucleophile.
Influence of Steric and Inductive Effects:
The rate and feasibility of these reactions are influenced by steric hindrance around the silicon atom and the electronic effects of the substituents. The methyl and ethoxy groups on this compound are relatively small, allowing for nucleophilic attack. The inductive effect of the chlorine and oxygen atoms enhances the electrophilicity of the silicon atom, making it more reactive towards nucleophiles.
The table below summarizes the key reactive sites and the applicable organic reaction mechanisms for this compound.
| Reactive Site | Bond | Applicable Mechanism | Reactant Type |
| Silicon Atom | Si-Cl | Nucleophilic Substitution (e.g., S_N2-Si) | Nucleophile |
| Silicon Atom | Si-O | Catalyzed Hydrolysis/Condensation | Water, Alcohols (with catalyst) |
Computational Chemistry Studies on Chloroethoxymethylsilane Compounds
Molecular Structure and Electronic Properties Simulations
Computational simulations are fundamental to predicting the three-dimensional arrangement of atoms in chloroethoxymethylsilane and understanding the distribution of electrons within the molecule. These simulations are the bedrock for interpreting its chemical behavior.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. nih.govacs.org For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until these forces are minimized. lsu.edu
Conformational analysis, a subset of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. acs.orgvedantu.com In this compound, key rotations would occur around the Si-O, O-C, and C-C bonds. The study of these rotations reveals the relative stabilities of different conformers, such as staggered and eclipsed forms. acs.org The potential energy surface of these rotations can be mapped to identify the most stable conformer and the energy barriers between different conformations. For similar substituted silanes, it has been shown that the presence of different substituents can significantly influence the conformational preferences. acs.org
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | Si-O | 1.65 Å |
| O-C | 1.43 Å | |
| C-C | 1.54 Å | |
| C-Cl | 1.78 Å | |
| Si-CH3 | 1.87 Å | |
| Bond Angle | ∠ O-Si-C | 109.5° |
| ∠ Si-O-C | 125.0° | |
| ∠ O-C-C | 108.0° | |
| ∠ C-C-Cl | 110.0° | |
| Dihedral Angle | H3C-Si-O-C | 180° (anti) |
Note: This table is illustrative and contains hypothetical data based on typical values for similar compounds. Actual values would be derived from specific computational studies.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, computational methods like Density Functional Theory (DFT) can be used to calculate the energies and visualize the spatial distributions of the HOMO and LUMO. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The locations of the HOMO and LUMO lobes on the molecule indicate the most probable sites for nucleophilic and electrophilic attack, respectively. In this compound, the HOMO is expected to have significant contributions from the oxygen and chlorine lone pairs, while the LUMO is likely to be centered around the silicon atom and the σ* orbital of the C-Cl bond.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Highest Occupied Molecular Orbital |
| LUMO | 1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 10.7 | Energy difference, indicating high stability |
Note: This table is illustrative and contains hypothetical data. Actual values would be derived from specific computational studies.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions, providing insights into the transformation of reactants into products.
Transition State Characterization and Reaction Energetics
A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which governs the reaction rate. Computational methods can locate and characterize these fleeting structures, which are often impossible to observe experimentally.
Table 3: Hypothetical Reaction Energetics for the Hydrolysis of this compound
| Reaction Step | Species | Relative Energy (kJ/mol) |
| 1 | Reactants (this compound + H2O) | 0 |
| 2 | Transition State 1 (Water coordination) | +60 |
| 3 | Intermediate (Pentacoordinate Si) | +25 |
| 4 | Transition State 2 (Proton transfer) | +80 |
| 5 | Products (Methoxychlorosilanol + Ethanol) | -15 |
Note: This table is illustrative and contains hypothetical data. The values represent a plausible energy profile for a multi-step reaction.
Molecular Dynamics Simulations of this compound Reactivity
Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a dynamic picture of chemical processes. Unlike static calculations that focus on energy minima and transition states, MD simulations follow the trajectory of each atom by solving Newton's equations of motion.
An MD simulation of this compound, for instance in a solvent like water, could reveal important details about its reactivity. It could show how solvent molecules arrange themselves around the silane (B1218182), how they interact with different parts of the molecule, and how these interactions might facilitate a reaction like hydrolysis. lsu.edu By observing the dynamic behavior of the system, researchers can gain insights into the role of the solvent, the conformational changes that precede a reaction, and the lifetime of transient intermediates. lsu.edu
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. These models are developed by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a quantitative relationship between these descriptors and an observed property.
For a class of compounds like substituted silanes, a QSPR model could be developed to predict properties such as boiling point, density, or reactivity based on descriptors calculated for this compound and its analogues. Molecular descriptors can include constitutional indices (e.g., molecular weight), topological indices (describing molecular branching), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized silane compounds, thereby guiding the design of molecules with desired characteristics.
Prediction of Chemical Behavior and Reactivity from Structural Descriptors
The chemical behavior and reactivity of a molecule are intrinsically linked to its structure. In computational chemistry, this relationship is often quantified through the use of structural descriptors, which are numerical values derived from the molecular structure. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the behavior of new or untested compounds. nih.govnih.gov
For this compound (Cl-CH₂-SiH₂-OCH₂CH₃), key structural descriptors would include:
Electronic Descriptors: These describe the electronic environment of the molecule. The presence of the electronegative chlorine and oxygen atoms creates significant bond polarization. nih.gov The Si-Cl bond is highly polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack. The Si-O bond also contributes to this electrophilicity. Descriptors such as atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low LUMO energy, for instance, indicates a higher susceptibility to nucleophilic attack.
Topological Descriptors: These are derived from the 2D graph of the molecule and describe its size, shape, and branching. For this compound, these descriptors would quantify the connectivity of the silicon center to a chloromethyl group, two hydrogens, and an ethoxy group.
Geometrical Descriptors: These 3D descriptors include bond lengths, bond angles, and dihedral angles. The geometry around the silicon atom in this compound is roughly tetrahedral. The specific bond lengths (e.g., Si-Cl, Si-O, Si-C, Si-H) and angles are critical for determining steric hindrance and the accessibility of the silicon center to reagents.
By correlating these descriptors with experimentally observed reactivity for a series of related organosilanes, a predictive model can be built. nih.gov For example, a QSAR model could predict the hydrolysis rate of this compound based on its calculated dipole moment and the partial charge on the silicon atom. Machine learning algorithms are increasingly used to develop sophisticated QSAR models from large datasets of chemical structures and their properties. nih.gov
Table 1: Key Structural Descriptors for this compound and Their Predicted Influence on Reactivity
| Descriptor Type | Specific Descriptor | Predicted Influence on Reactivity of this compound |
|---|---|---|
| Electronic | Partial Charge on Si atom | A higher positive charge increases susceptibility to nucleophilic attack. |
| LUMO Energy | A lower energy value indicates greater electrophilicity and reactivity. | |
| Dipole Moment | A higher dipole moment suggests stronger interactions with polar solvents and reagents. | |
| Geometrical | Si-Cl Bond Length | Influences the bond's reactivity; longer bonds may be easier to cleave. |
| C-Si-O Bond Angle | Affects steric hindrance around the silicon center, influencing reaction rates. | |
| Topological | Molecular Connectivity Indices | Relate to the overall size and shape, impacting physical properties and interactions. |
Computational Methodologies Employed
A variety of computational methods are available to study organosilicon compounds, each with a different balance of accuracy and computational cost. numberanalytics.com The choice of method depends on the size of the system and the specific properties being investigated.
Quantum chemical methods solve the Schrödinger equation (or a simplified form of it) to provide detailed information about the electronic structure of a molecule. These ab initio (from first principles) methods are among the most accurate computational techniques.
Hartree-Fock (HF) Theory: HF is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. ntnu.noarxiv.org It provides a good starting point for understanding molecular structure and properties, such as optimized geometries and molecular orbitals. nih.gov However, HF theory neglects electron correlation—the way electrons dynamically avoid each other—which can be a significant limitation for accurately predicting reaction energies. youtube.com For this compound, an HF calculation would yield initial estimates of bond lengths, angles, and the electronic distribution.
Density Functional Theory (DFT): DFT is the most widely used quantum chemical method today, offering a favorable balance of accuracy and computational cost. researchgate.net Instead of the complex wavefunction, DFT uses the electron density to calculate the system's energy. ntnu.no It includes a term for electron correlation through an exchange-correlation functional. There are many different functionals available (e.g., B3LYP, PBE0, M06-2X), and their performance can vary depending on the system and property of interest. epstem.net DFT is well-suited for calculating the geometric, thermodynamic, and spectroscopic properties of organosilicon compounds like this compound with high accuracy. nih.govnih.gov For example, DFT calculations could be used to model the reaction pathway for the hydrolysis of the Si-Cl bond, identifying transition states and calculating activation barriers.
For very large systems or long-timescale simulations where quantum chemical methods are too computationally expensive, more approximate methods are used.
Semi-Empirical Methods: These methods are based on the same Hartree-Fock formalism as ab initio methods but introduce several approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and PM7 are significantly faster than HF or DFT. wikipedia.org This speed allows for the study of larger organosilicon molecules or for performing preliminary conformational searches. However, their accuracy is highly dependent on the quality of the parameterization for the specific elements and bond types in the molecule. wikipedia.org The accuracy for silicon compounds can sometimes be lower than for standard organic molecules if the parameter set is not well-developed for organosilanes.
Molecular Mechanics (MM) Methods: MM, or force-field methods, ignore electrons entirely and treat molecules as a collection of atoms held together by springs. wustl.edu The energy of the system is calculated as a function of nuclear positions using a classical potential energy function (the force field). wustl.edu Force fields like MM2, AMBER, and CHARMM consist of parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov MM is extremely fast, making it the method of choice for molecular dynamics simulations of large systems, such as polymers or molecules in solution. The main challenge for organosilicon compounds is the availability of accurate and transferable force-field parameters. nih.govacs.org Developing a robust force field for diverse organosilicon molecules like this compound requires careful parameterization against high-level quantum chemical calculations or experimental data. acs.org The CVFF force field, for example, has been used to simulate silanes within inorganic matrices. mdpi.com
Table 2: Comparison of Computational Methodologies for Studying this compound
| Method | Relative Cost | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| Molecular Mechanics (MM) | Very Low | Conformational analysis, large system dynamics | Extremely fast; can handle millions of atoms. | Accuracy depends entirely on force-field parameters; cannot model bond breaking/formation. wustl.edu |
| Semi-Empirical | Low | Preliminary geometry optimization, large molecules | Faster than DFT/HF; includes some quantum effects. | Accuracy is limited by parameterization; can be unreliable for novel structures. wikipedia.org |
| Hartree-Fock (HF) | Medium | Initial geometry, wavefunction analysis | Ab initio method; no empirical parameters. | Neglects electron correlation; often quantitatively inaccurate for energies. youtube.com |
| Density Functional Theory (DFT) | High | Geometries, reaction energies, electronic properties | Good balance of accuracy and cost; includes electron correlation. researchgate.net | Results can be dependent on the choice of functional; can be costly for large systems. |
Challenges and Future Outlook in Computational Studies of Organosilicon Compounds
Despite the power of computational chemistry, significant challenges remain, particularly for less common classes of molecules like organosilicon compounds.
Current Challenges:
Parameterization: A primary challenge for molecular mechanics and semi-empirical methods is the development of accurate and transferable parameters for silicon. nih.govnumberanalytics.com Silicon's ability to form hypervalent species and its different bonding characteristics compared to carbon require dedicated parameter sets that are often less developed than those for standard organic molecules. pageplace.de
Complexity of Reactions: Simulating the reactions of organosilanes can be complex. They often involve multiple competing pathways, and the solvent can play a crucial role, necessitating the use of computationally expensive explicit solvent models. numberanalytics.com The reactivity differences between silicon and carbon are not always captured by standard methods without careful validation. nih.gov
Accuracy vs. Cost: While high-level quantum chemical methods can provide very accurate results, their computational cost can be prohibitive for large systems or for the extensive sampling required in molecular dynamics simulations. researchgate.net Bridging the gap between the accuracy of quantum mechanics and the speed of molecular mechanics remains a key challenge. walshmedicalmedia.com
Future Outlook:
The future of computational studies on organosilicon compounds is promising, with several key areas of development:
Machine Learning and AI: Machine learning is set to revolutionize the field. AI can be used to develop highly accurate force fields (ML potentials) based on data from quantum chemical calculations. birs.ca These potentials can approach the accuracy of DFT at a fraction of the computational cost, enabling large-scale, reactive simulations. AI is also being used to accelerate the discovery of new reaction pathways and to build more predictive QSAR models. researchgate.net
Improved Algorithms and Hardware: Continuous improvements in computer hardware and the development of more efficient algorithms will make high-level calculations on larger and more complex organosilicon systems more routine. researchgate.netwalshmedicalmedia.com
Multi-scale Modeling: Combining different levels of theory in multi-scale models (e.g., QM/MM) is a powerful approach. walshmedicalmedia.com For a reaction involving this compound in solution, the reacting molecules could be treated with a high-level QM method, while the surrounding solvent is treated with a fast MM force field. This allows for both accuracy in the reactive center and the inclusion of environmental effects.
As these methods mature, computational chemistry will become an even more indispensable partner to experimental work in the exploration and application of organosilicon chemistry. numberanalytics.com
Analytical Methodologies for Characterization and Reaction Monitoring of Chloroethoxymethylsilane Compounds
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of chloroethoxymethylsilane compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer a non-destructive means to probe the chemical environment of individual atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)
NMR spectroscopy is a powerful tool for characterizing organosilicon compounds like this compound. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, researchers can gain detailed information about the molecular structure and the electronic environment of the silicon atom.
¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in the molecule. For this compound, specific chemical shifts would be expected for the protons on the methyl group attached to silicon, the methylene (B1212753) group adjacent to the oxygen, and the methylene group adjacent to the chlorine.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. umich.edu The chemical shifts of the carbon atoms in the ethoxy and methyl groups can be used to confirm the structure and identify any impurities. umich.edu
²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying organosilane compounds. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to the silicon atom. huji.ac.ilresearchgate.net For this compound, the ²⁹Si NMR spectrum would show a characteristic signal whose position would be indicative of the chloroethoxy and methyl groups bonded to the silicon. The typical chemical shift range for ²⁹Si is broad, allowing for clear distinction between different silicon environments. huji.ac.ilresearchgate.net Two-bond couplings between silicon and protons in alkyl silanes, typically around 6.6 Hz, can also be observed. huji.ac.il
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~0.3 (Si-CH₃) | Singlet |
| ~3.8 (O-CH₂) | Triplet | |
| ~3.6 (CH₂-Cl) | Triplet | |
| ¹³C | ~ -2 (Si-CH₃) | Quartet |
| ~60 (O-CH₂) | Triplet | |
| ~45 (CH₂-Cl) | Triplet | |
| ²⁹Si | Varies | Singlet |
Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. youtube.comyoutube.comyoutube.com In the analysis of this compound, IR spectroscopy can confirm the presence of key bonds.
Key vibrational frequencies for this compound would include:
Si-O-C stretching: This bond typically shows a strong absorption band in the region of 1000-1100 cm⁻¹.
C-H stretching: The methyl and methylene groups will exhibit characteristic C-H stretching vibrations around 2850-3000 cm⁻¹. youtube.com
Si-C stretching: The bond between silicon and the methyl group will have a characteristic absorption.
C-Cl stretching: The presence of the chlorine atom can be confirmed by a C-Cl stretching vibration, typically in the fingerprint region (below 1500 cm⁻¹). youtube.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Alkoxy | Si-O-C | 1000 - 1100 | Strong |
| Alkyl | C-H | 2850 - 3000 | Medium to Strong |
| Alkylsilyl | Si-C | 750 - 850 | Medium to Strong |
| Chloroalkane | C-Cl | 600 - 800 | Medium to Strong |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. youtube.com This is crucial for confirming the identity of this compound and for studying its decomposition products.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI): EI is a "hard" ionization technique that bombards the sample with high-energy electrons, leading to extensive fragmentation. youtube.comyoutube.com The resulting mass spectrum shows a pattern of fragment ions that can be pieced together to deduce the structure of the original molecule. While the molecular ion peak may be weak or absent in EI-MS, the fragmentation pattern is highly reproducible and useful for library matching. youtube.com
Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas to ionize the sample molecule through proton transfer or adduction. youtube.comyoutube.comyoutube.com This results in less fragmentation and a more prominent quasi-molecular ion peak (e.g., [M+H]⁺), which helps in determining the molecular weight of the compound. youtube.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Thermolysis Product Analysis
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is particularly well-suited for analyzing volatile and semi-volatile compounds. thermofisher.com In the context of this compound, GC-MS is invaluable for studying its thermal decomposition (thermolysis) products. nih.gov By heating the compound and analyzing the resulting mixture, researchers can identify the various smaller molecules that are formed, providing insights into the compound's thermal stability and decomposition pathways. The use of a programmable temperature vaporizer (PTV) inlet can help minimize thermal decomposition in the inlet, allowing for the analysis of thermally labile compounds. nih.gov
Chromatographic Separation Techniques (e.g., HPLC)
While GC-MS is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for a wider range of compounds, including those that are non-volatile or thermally labile. Although less common for a volatile compound like this compound itself, HPLC could be employed to analyze reaction mixtures containing this silane (B1218182), particularly for the separation and quantification of non-volatile starting materials, products, or byproducts. For instance, if this compound is used in a reaction to modify a larger, non-volatile molecule, HPLC would be the method of choice to separate the modified product from unreacted starting materials and other components of the reaction mixture.
Table 3: Summary of Analytical Techniques and Their Applications for this compound
| Technique | Information Obtained | Application |
| NMR Spectroscopy | ||
| ¹H, ¹³C NMR | Molecular structure, proton and carbon environments | Structural elucidation, purity assessment |
| ²⁹Si NMR | Silicon environment, substituent effects | Characterization of organosilicon compounds |
| IR Spectroscopy | Functional groups, bond types | Confirmation of key chemical bonds |
| Mass Spectrometry | ||
| EI-MS | Molecular fragmentation pattern | Structural identification, library matching |
| CI-MS | Molecular weight determination | Confirmation of molecular formula |
| GC-MS | Separation and identification of volatile compounds | Analysis of thermolysis products, purity analysis |
| HPLC | Separation of non-volatile compounds | Analysis of reaction mixtures, product purification |
Advanced Analytical Research Methods for Organosilicon Compounds
The characterization of organosilicon compounds, including this compound, leverages a suite of sophisticated analytical techniques. These methods are essential for elucidating molecular structure, understanding reaction pathways, and ensuring the purity of synthesized materials.
Advanced mass spectrometric techniques are particularly powerful for the study of silicon-based organic compounds. mdpi.com Methods such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and tandem mass spectrometry (MS/MS) allow for precise mass determination and the identification of fragmentation pathways, which provides deep insight into the compound's structure. mdpi.com For instance, electrospray ionization (ESI) coupled with FT-ICR-MS/MS can be used to map the fragmentation of ionized organosilicon molecules, helping to confirm their identity and understand their stability. mdpi.com
Other key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H, ¹³C, and ²⁹Si NMR are invaluable. ²⁹Si NMR, in particular, provides direct information about the silicon environment, including its coordination number and the nature of the substituents attached to it.
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For organosilicon compounds, XPS can provide the binding energies of the Si 2p core level, which shift depending on the atom's chemical environment (e.g., Si-C, Si-O, Si-Cl bonds). researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrations for Si-Cl, Si-O-C, C-H, and Si-C bonds can be identified.
Quantum Chemical Computational Studies: High-level ab initio calculations are increasingly used to predict the thermochemical properties, such as standard enthalpies of formation, of organosilicon species. nih.govmdpi.com These computational methods can serve as a benchmark to assess experimental data and predict the feasibility and outcomes of chemical reactions. nih.gov
These methods, often used in combination, provide a comprehensive analytical toolkit for the detailed study of organosilicon compounds.
In-Situ Monitoring of this compound Transformations
Real-time, or in-situ, monitoring of chemical reactions provides a dynamic view of the transformation process, revealing transient intermediates, reaction kinetics, and pathway dependencies that are often missed by conventional offline analysis. frontiersin.org For this compound, which can undergo various transformations such as hydrolysis, substitution, or polymerization, in-situ monitoring is crucial for process understanding and control.
Spectroscopic techniques are well-suited for in-situ analysis because they are non-invasive and can often be integrated directly into a reaction vessel using fiber-optic probes.
Common In-Situ Monitoring Techniques:
| Technique | Information Gained | Application to this compound Transformations |
| Raman Spectroscopy | Vibrational modes of molecules. Excellent for monitoring changes in covalent bonds in real-time. | Tracking the disappearance of the Si-Cl bond and the appearance of new bonds (e.g., Si-O or Si-N) during substitution reactions. |
| FTIR Spectroscopy | Functional group analysis. Sensitive to changes in polarity and bond environment. | Monitoring the hydrolysis of the Si-Cl bond by observing the appearance of a broad O-H stretch and changes in the Si-O region. |
| NMR Spectroscopy | Detailed structural information about molecules in solution. | Observing the shift in ²⁹Si resonance as the chemical environment around the silicon atom changes, allowing for quantification of reactant, intermediate, and product species. |
A hypothetical example is the monitoring of the hydrolysis of this compound to ethoxymethylsilanol. An in-situ Raman or FTIR probe would be submerged in the reaction mixture. As the reaction proceeds, the spectroscopic data would be collected continuously. The intensity of the peak corresponding to the Si-Cl bond would decrease, while new peaks corresponding to the Si-OH bond and potentially Si-O-Si linkages (from subsequent condensation) would appear and grow in intensity. This allows for the calculation of reaction rates and the identification of optimal reaction conditions.
Data Pre-processing and Analysis Workflows
The large and complex datasets generated by in-situ monitoring techniques necessitate the use of chemometrics—the application of mathematical and statistical methods to chemical data. rsc.orgenfsi.eu A systematic workflow is essential to extract meaningful chemical information from the raw analytical data. ch4eo.info
Typical Data Analysis Workflow:
Data Acquisition: Collection of spectral or chromatographic data over the course of the reaction.
Data Pre-processing: This is a critical step to remove or reduce unwanted variations in the data that are not related to the chemical changes of interest. Common pre-processing steps are outlined in the table below.
Multivariate Data Analysis: Processed data is then analyzed using multivariate methods to identify the underlying patterns and extract quantitative information.
Common Data Pre-processing Techniques:
| Pre-processing Step | Purpose | Description |
| Baseline Correction | To remove background signal and instrumental drift. | A polynomial function or other algorithm is fitted to the baseline of each spectrum and subtracted. |
| Normalization | To correct for variations in sample concentration or path length. | Spectra are scaled to a common reference, such as the area of a non-reacting peak or the total spectral area. |
| Smoothing | To reduce random noise in the spectra. | Algorithms like Savitzky-Golay filtering are applied to average data points without significantly distorting the signal. |
| Mean Centering | To focus the analysis on the variance within the data. | The mean spectrum is calculated and subtracted from each individual spectrum in the dataset. |
Once the data is pre-processed, multivariate analysis methods like Principal Component Analysis (PCA) or Multivariate Curve Resolution (MCR) can be applied. ch4eo.info MCR, particularly the Alternating Least Squares (MCR-ALS) algorithm, is exceptionally powerful for analyzing reaction monitoring data. ch4eo.info It can deconvolve the data matrix into the pure spectral profiles of each reacting component and their corresponding concentration profiles over time, even without prior knowledge of the spectra or concentrations. ch4eo.info This allows for a detailed kinetic study of the transformation of this compound, identifying reactants, products, and any transient intermediates.
The integration of advanced in-situ analytical methods with robust chemometric data analysis workflows provides a powerful paradigm for the detailed investigation of this compound transformations, enabling deeper scientific insight and facilitating the development of optimized chemical processes.
Future Research Directions and Emerging Trends for Chloroethoxymethylsilane Chemistry
Integration with Sustainable Chemistry Principles
A paramount direction for future research is the alignment of chloroethoxymethylsilane chemistry with the principles of sustainable and green chemistry. The focus is on minimizing the environmental footprint of its production and use by developing more benign synthesis routes, reducing waste, and improving energy efficiency. Key research areas include the design of atom-economical reactions that maximize the incorporation of all starting materials into the final product, thereby reducing byproducts.
Furthermore, there is a growing emphasis on utilizing renewable resources for the synthesis of organosilanes. This involves exploring bio-based feedstocks as alternatives to traditional petrochemical sources. The development of closed-loop processes, where solvents and catalysts are recycled, is another critical aspect of making this compound chemistry more sustainable. The ultimate goal is to create a lifecycle for this compound-derived materials that is both economically viable and environmentally responsible.
Exploration of Novel Catalytic Systems for this compound Synthesis and Reactions
The discovery and development of novel catalytic systems are central to advancing the synthesis and reactivity of this compound. Research is moving beyond traditional stoichiometric methods towards more efficient and selective catalytic processes. This includes the exploration of both homogeneous and heterogeneous catalysts to facilitate the direct synthesis of this compound and to mediate its subsequent chemical transformations.
In the realm of homogeneous catalysis, the design of sophisticated ligands for metal complexes is a key area of investigation. These tailored catalysts can offer high levels of control over reactivity and selectivity under mild reaction conditions. For heterogeneous catalysis, the focus is on developing robust and recyclable catalysts, such as structured mesoporous materials and supported metal nanoparticles. These materials offer advantages in terms of ease of separation and potential for continuous flow processes. An emerging and exciting frontier is the use of biocatalysts, such as enzymes, to perform highly specific transformations on organosilicon compounds like this compound, offering a potentially greener and more efficient synthetic route.
Advanced Materials Design and Fabrication Utilizing this compound Functionality
This compound serves as a crucial building block for the creation of advanced materials with tailored properties. Its unique bifunctionality, featuring both a reactive silyl (B83357) chloride and a hydrolyzable ethoxy group, allows for its versatile incorporation into a wide array of material architectures. Future research in this domain is focused on leveraging this functionality to fabricate materials with enhanced performance for a variety of applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
